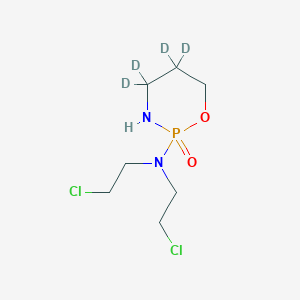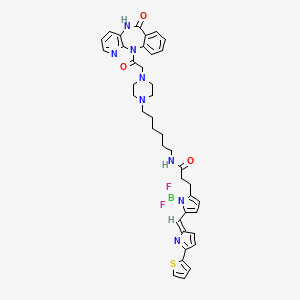![molecular formula C13H13ClN4O B10778886 [(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea is a synthetic organic compound characterized by the presence of a pyrrole ring, a phenyl group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea typically involves the reaction of 4-chloro-3-pyrrol-1-ylphenylamine with an appropriate isocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or mechanical strength.
Mecanismo De Acción
The mechanism of action of [(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by blocking their active sites or modulate receptor function by binding to receptor sites and influencing signal transduction pathways.
Comparación Con Compuestos Similares
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea can be compared to other similar compounds, such as:
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]thiourea: Similar structure but contains a sulfur atom instead of an oxygen atom in the urea moiety.
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]carbamate: Contains a carbamate group instead of a urea group.
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]guanidine: Contains a guanidine group instead of a urea group.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the unique characteristics of this compound.
Propiedades
Fórmula molecular |
C13H13ClN4O |
|---|---|
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C13H13ClN4O/c1-9(16-17-13(15)19)10-4-5-11(14)12(8-10)18-6-2-3-7-18/h2-8H,1H3,(H3,15,17,19)/b16-9- |
Clave InChI |
LJPBPZVMXOSHCQ-SXGWCWSVSA-N |
SMILES isomérico |
C/C(=N/NC(=O)N)/C1=CC(=C(C=C1)Cl)N2C=CC=C2 |
SMILES canónico |
CC(=NNC(=O)N)C1=CC(=C(C=C1)Cl)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


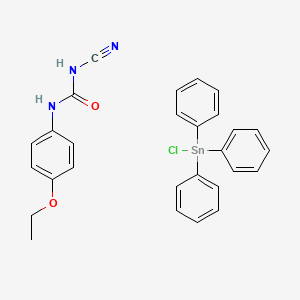
![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)

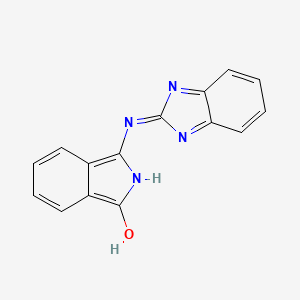
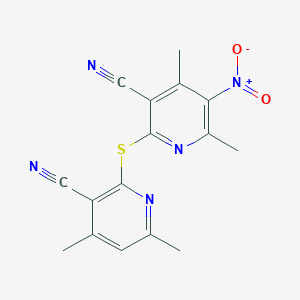
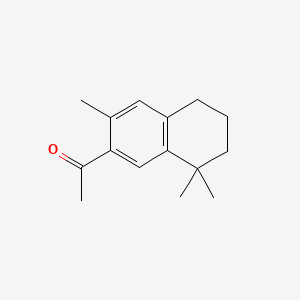
![Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-](/img/structure/B10778841.png)
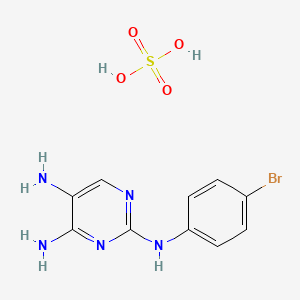
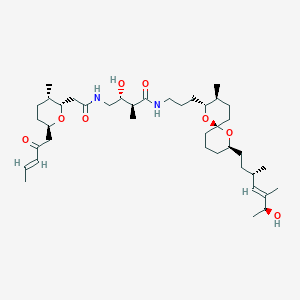
![1H-Benzo[a]carbazole-1,4(11H)-dione, 8-methoxy-11-methyl-](/img/structure/B10778857.png)
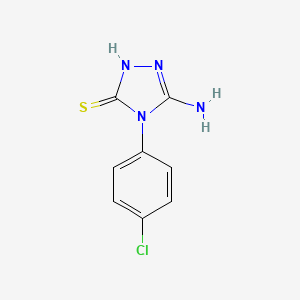
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)
